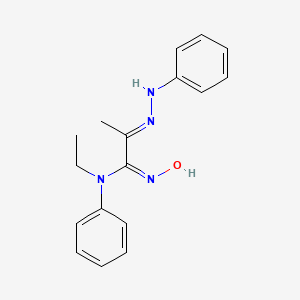
(2E)-N-ethyl-N'-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is a complex organic compound with a unique structure that includes both hydrazine and imidamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide typically involves the reaction of N-ethyl-N’-hydroxy-N-phenylpropanimidamide with phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinylidene linkage. The reaction conditions may include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is typically conducted at elevated temperatures, around 60-80°C.
- Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhydrazones, while reduction could produce amines.
Applications De Recherche Scientifique
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mécanisme D'action
The mechanism by which (2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt cellular pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N’-hydroxy-N-phenylpropanimidamide: Lacks the phenylhydrazinylidene group.
Phenylhydrazine derivatives: Similar in structure but may have different substituents.
Uniqueness
(2E)-N-ethyl-N’-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide is unique due to the presence of both hydrazine and imidamide functional groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C17H20N4O |
|---|---|
Poids moléculaire |
296.37 g/mol |
Nom IUPAC |
(2E)-N-ethyl-N'-hydroxy-N-phenyl-2-(phenylhydrazinylidene)propanimidamide |
InChI |
InChI=1S/C17H20N4O/c1-3-21(16-12-8-5-9-13-16)17(20-22)14(2)18-19-15-10-6-4-7-11-15/h4-13,19,22H,3H2,1-2H3/b18-14+,20-17+ |
Clé InChI |
RHZRVPKLHBVUJI-SXJKTXKDSA-N |
SMILES isomérique |
CCN(C1=CC=CC=C1)/C(=N/O)/C(=N/NC2=CC=CC=C2)/C |
SMILES canonique |
CCN(C1=CC=CC=C1)C(=NO)C(=NNC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)
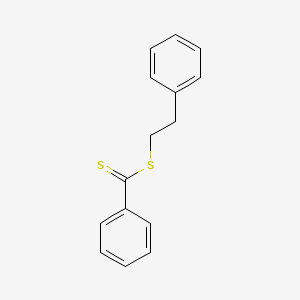
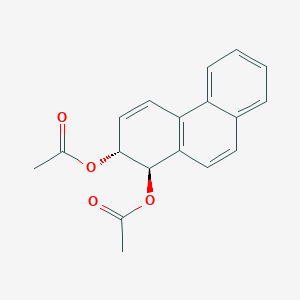

![2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B14598445.png)
![1-{6-[(5-Bromopentyl)oxy]-2-hydroxy-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14598446.png)
![3-(Methylsulfanyl)-5,6-bis[4-(methylsulfanyl)phenyl]-1,2,4-triazine](/img/structure/B14598451.png)

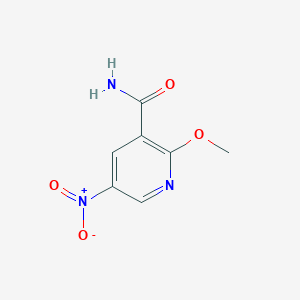
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)

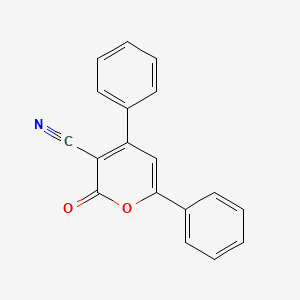
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

